

Orismilast modified-release formulation to improve patient tolerability

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Compound of Interest		
Compound Name:	Orismilast	
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Orismilast Modified-Release Formulation Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the **Orismilast** modified-release formulation. The aim is to offer practical solutions to common challenges encountered during experiments focused on improving patient tolerability.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind developing a modified-release (MR) formulation for **Orismilast?**

A1: **Orismilast**, a potent inhibitor of phosphodiesterase-4 (PDE4), has shown significant efficacy in treating inflammatory conditions such as psoriasis and atopic dermatitis. However, oral PDE4 inhibitors are commonly associated with dose-limiting gastrointestinal (GI) side effects, including diarrhea, nausea, and headache.[1][2][3] The modified-release formulation is designed to slow the rate of drug absorption, which can lead to lower peak plasma concentrations. This pharmacokinetic profile is hypothesized to improve the tolerability of **Orismilast** by reducing the incidence and severity of these GI-related adverse events compared to an immediate-release (IR) formulation.[4][5]



Q2: What is the mechanism of action of Orismilast?

A2: **Orismilast** is a selective inhibitor of the PDE4 enzyme, with high potency for the PDE4B and PDE4D subtypes, which are key regulators of inflammation.[6][7] By inhibiting PDE4, **Orismilast** increases intracellular levels of cyclic adenosine monophosphate (cAMP) in immune cells.[2][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factoralpha (TNF-α), interleukins (IL-4, IL-5, IL-13, IL-22, IL-23), and interferon-gamma (IFN-γ).[2][6] [8] This leads to a broad anti-inflammatory effect.

Q3: What are the most common adverse events observed with the **Orismilast** MR formulation in clinical trials?

A3: The most frequently reported treatment-emergent adverse events (TEAEs) are consistent with the PDE4 inhibitor class and include diarrhea, nausea, and headache.[1][2][3][9] These events are typically mild to moderate in severity and tend to occur within the first month of treatment.[1][2] The incidence of these side effects appears to be dose-dependent.[1][10]

Q4: How does the efficacy of the **Orismilast** MR formulation compare to placebo in clinical trials?

A4: Clinical trials have demonstrated the superior efficacy of the **Orismilast** MR formulation over placebo in patients with moderate-to-severe psoriasis (IASOS trial) and atopic dermatitis (ADESOS trial). Significant improvements in disease severity scores, such as the Psoriasis Area and Severity Index (PASI) and the Eczema Area and Severity Index (EASI), have been observed.[1][2][10][11]

Troubleshooting Guides Preclinical In Vivo Studies

Q: We are observing significant variability in GI-related adverse events (e.g., diarrhea, weight loss) in our animal models. How can we reduce this variability?

A: High variability can obscure the true tolerability profile of your formulation. Consider the following troubleshooting steps:

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- Standardize Animal Acclimation: Ensure a consistent and adequate acclimation period for all animals before the start of the study. Stress can significantly impact GI function.
- Control Diet and Housing: Use a standardized diet and ensure consistent housing conditions (temperature, light-dark cycle, cage density) for all animals, as these factors can influence gut motility and microbiome.
- Refine Dosing Technique: Improper oral gavage technique can cause stress and physical injury, leading to inconsistent drug absorption and GI upset. Ensure all personnel are proficient in the technique. Consider using smaller volumes or a more palatable vehicle if possible.
- Increase Sample Size: If variability remains high, a power analysis may indicate the need for a larger sample size to detect statistically significant differences between your formulations.

Q: Our modified-release formulation is not showing a significant improvement in tolerability compared to the immediate-release version in our preclinical model. What could be the reason?

A: Several factors could contribute to this observation:

- Inappropriate Animal Model: The GI transit time and drug metabolism in your chosen animal model may not be suitable for differentiating the release profiles of your MR and IR formulations. For example, a model with very rapid GI transit may not allow for the full modified-release characteristics to be observed.
- Formulation-Vehicle Interaction: The vehicle used for administration might be interacting with the formulation, altering its release profile. Test the dissolution profile of your formulation in the vehicle in vitro.
- Dose Level: The dose being tested might be too high, causing a saturation of the adverse effect and masking any potential benefits of the modified-release profile. Consider testing a wider range of doses.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Conduct a pilot PK study to confirm that the MR formulation is indeed providing a lower Cmax and a delayed Tmax compared to the IR formulation in your animal model.



Clinical Trial Sub-Studies

Q: We are collecting Patient-Reported Outcomes (PROs) for GI tolerability, but the data seems inconsistent with clinical observations. How can we improve the quality of our PRO data?

A: Discrepancies between PROs and clinical observations can arise from several factors. Here are some strategies to enhance data quality:

- Standardized Patient Training: Ensure all participants receive clear and consistent instructions on how to complete the PRO questionnaires. This includes defining terms like "nausea" or "diarrhea" to ensure a common understanding.
- Use of Validated Instruments: Employ validated PRO instruments specifically designed for GI symptoms, such as the Gastrointestinal Symptom Rating Scale (GSRS) or the Patient-Reported Outcomes Measurement Information System (PROMIS) GI scales.[12]
- Real-Time Data Capture: Retrospective recall of GI symptoms can be inaccurate.[4] Utilize electronic diaries for daily, real-time symptom reporting to minimize recall bias.
- Interviewer Training: If clinicians are involved in collecting PRO data, ensure they are trained to ask questions in a neutral, non-leading manner.

Q: How can we design a clinical trial sub-study to robustly characterize the GI tolerability profile of the **Orismilast** MR formulation?

A: A well-designed sub-study is crucial for understanding the patient experience. Consider incorporating the following elements into your protocol:

- Baseline Symptom Assessment: Collect data on baseline GI symptoms to account for preexisting conditions.
- Frequent Early Assessments: Since GI side effects with PDE4 inhibitors often occur early in treatment, schedule frequent PRO assessments during the first few weeks.
- Dose-Titration Evaluation: If your main trial includes a dose-titration phase, the sub-study should capture the impact of titration on GI tolerability.



• Impact on Quality of Life: In addition to symptom severity, assess the impact of GI symptoms on patients' daily activities and overall quality of life using validated instruments.

Data Presentation

Table 1: Summary of Efficacy Results from the IASOS Phase 2b Trial (Psoriasis) at Week 16[2] [6][11]

Endpoint	Placebo (n=51)	Orismilast 20 mg (n=51)	Orismilast 30 mg (n=50)	Orismilast 40 mg (n=50)
Mean % Change in PASI from Baseline	-17.3%	-52.6%	-61.0%	-63.7%
PASI-75 Response Rate	16.5%	39.5%	49.0%	45.0%
PASI-90 Response Rate	8.3%	22.0%	22.0%	28.3%

PASI: Psoriasis Area and Severity Index; PASI-75/90: Percentage of patients achieving at least a 75%/90% reduction in PASI score from baseline.

Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in the IASOS Phase 2b Trial (Psoriasis)[6]

Adverse Event	Placebo	Orismilast 20 mg	Orismilast 30 mg	Orismilast 40 mg
Diarrhea	6%	18%	24%	30%
Nausea	4%	12%	14%	20%
Headache	10%	16%	14%	18%

Table 3: Summary of Efficacy Results from the ADESOS Phase 2b Trial (Atopic Dermatitis) at Week 16[1][9][10][13]



Endpoint	Placebo (n=55)	Orismilast 20 mg (n=58)	Orismilast 30 mg (n=61)	Orismilast 40 mg (n=59)
IGA 0/1 Response Rate	9.5%	26.3%	24.3%	30.9%
Mean % Change in EASI from Baseline	-50.4%	-55.1%	-52.2%	-61.4%
≥4-point Reduction in Itch NRS at Week 2	18.2%	41.4%	36.1%	40.7%

IGA 0/1: Investigator's Global Assessment score of clear (0) or almost clear (1); EASI: Eczema Area and Severity Index; NRS: Numerical Rating Scale.

Table 4: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in the ADESOS Phase 2b Trial (Atopic Dermatitis)[9]

Adverse Event	Placebo (64% any TEAE)	Orismilast 20 mg (76% any TEAE)	Orismilast 30 mg (79% any TEAE)	Orismilast 40 mg (86% any TEAE)
Diarrhea	Data not specified	Most common	Most common	Most common
Nausea	Data not specified	Most common	Most common	Most common
Headache	Data not specified	Most common	Most common	Most common

Experimental Protocols

Protocol 1: Preclinical Assessment of Gastrointestinal Tolerability of Orismilast Formulations in a Rodent



Model

- 1. Objective: To compare the gastrointestinal tolerability of a modified-release (MR) formulation of **Orismilast** with an immediate-release (IR) formulation in rats following daily oral administration for 14 days.
- 2. Materials:
- · Orismilast MR and IR formulations
- Vehicle control (e.g., 0.5% methylcellulose)
- Male and female Sprague-Dawley rats (8-10 weeks old)
- Oral gavage needles
- · Metabolic cages
- Analytical balance
- 3. Study Design:
- Groups (n=10/sex/group):
 - Group 1: Vehicle control
 - Group 2: Orismilast IR (e.g., 10 mg/kg)
 - Group 3: Orismilast MR (e.g., 10 mg/kg)
 - Group 4: Orismilast IR (e.g., 30 mg/kg)
 - Group 5: Orismilast MR (e.g., 30 mg/kg)
- Administration: Once daily oral gavage for 14 consecutive days.
- Acclimation: Animals are acclimated for at least 7 days prior to the start of the study.
- 4. Procedures:



• Daily Observations:

- Clinical signs of toxicity (e.g., changes in posture, activity, grooming) are recorded twice daily.
- Body weight is recorded daily.
- Food and water consumption are measured daily.
- Fecal Monitoring:
 - Fecal output is collected daily.
 - Stool consistency is scored daily using a standardized scale (e.g., 1=well-formed pellets, 2=soft pellets, 3=unformed/diarrhea).
- Terminal Procedures (Day 15):
 - Animals are euthanized, and a gross necropsy is performed.
 - The gastrointestinal tract is examined for any abnormalities.
 - Sections of the stomach, duodenum, jejunum, ileum, and colon are collected for histopathological analysis.
- 5. Data Analysis: Body weight, food/water consumption, and fecal output will be analyzed using a repeated-measures ANOVA. Stool consistency scores will be analyzed using non-parametric tests.

Protocol 2: Clinical Sub-Study for Assessing GI Tolerability of Orismilast MR Formulation Using PatientReported Outcomes

- 1. Objective: To characterize the gastrointestinal tolerability profile of **Orismilast** MR formulation in patients with moderate-to-severe psoriasis during the first 12 weeks of treatment.
- 2. Study Population: Patients enrolled in a Phase 3 clinical trial of **Orismilast** MR for psoriasis.



3. Assessments:

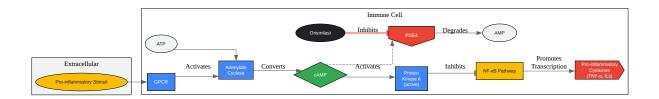
- Gastrointestinal Symptom Rating Scale (GSRS): A validated 15-item questionnaire assessing five domains: abdominal pain, reflux, indigestion, diarrhea, and constipation.
 Administered at baseline, and weeks 1, 2, 4, 8, and 12.
- Daily Electronic Diary: Patients record the following on a daily basis for the first 4 weeks of treatment:
 - o Incidence and severity (mild, moderate, severe) of nausea.
 - Number of bowel movements.
 - Stool consistency using the Bristol Stool Form Scale.
 - Incidence and severity of headache.
- Impact on Daily Life Questionnaire: A study-specific questionnaire assessing the extent to which GI symptoms interfere with daily activities. Administered at weeks 4 and 12.

4. Procedures:

- Patients receive training on the use of the electronic diary and completion of the questionnaires at the baseline visit.
- Automated reminders are sent to the patients' electronic devices to complete their daily diary entries.
- Site staff review the completeness of the PRO data at each study visit.
- 5. Data Analysis: The change from baseline in GSRS scores will be analyzed using a mixed-model for repeated measures. Daily diary data will be summarized descriptively. The relationship between GI symptoms and quality of life will be explored using correlation analyses.

Visualizations

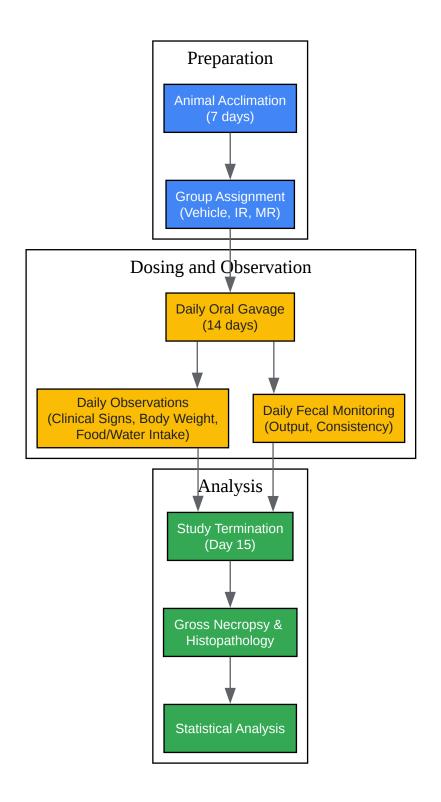




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Caption: **Orismilast** inhibits PDE4, increasing cAMP levels and reducing pro-inflammatory cytokine production.

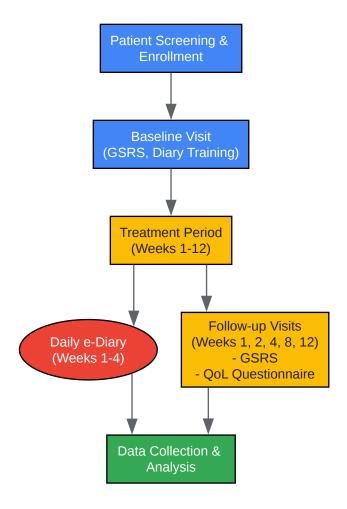




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Caption: Workflow for the preclinical assessment of gastrointestinal tolerability.





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Caption: Workflow for the clinical sub-study on patient-reported GI tolerability.

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References

- 1. Orismilast, a phosphodiesterase 4B/D inhibitor, in moderate-to-severe atopic dermatitis: efficacy and safety from a multicentre randomized placebo-controlled phase IIb dose-ranging study (ADESOS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniontherapeutics.com [uniontherapeutics.com]

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- 3. researchgate.net [researchgate.net]
- 4. The accuracy of patient reported measures for GI symptoms: A comparison of real time and retrospective reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of a Novel Oral Phosphodiesterase 4 Inhibitor, ME3183: First-in-Human Phase 1 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orismilast for moderate-to-severe psoriasis: Results from the phase IIb IASOS trial [psoriasis-hub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Union plans Phase III trial for atopic dermatitis after Phase IIb win [clinicaltrialsarena.com]
- 11. Orismilast in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Gastrointestinal Patient Reported Outcomes Measurement Information System (GI-PROMIS) Symptom Scales in Subjects With Inflammatory Bowel Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniontherapeutics.com [uniontherapeutics.com]
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